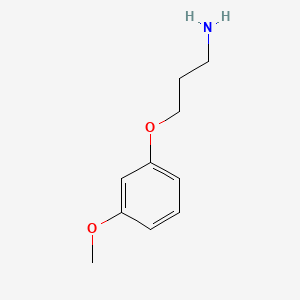

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

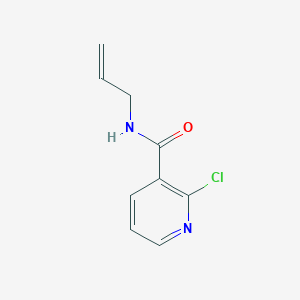

The compound of interest, 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid, is a derivative of pyrazole and furan carboxylic acid. Pyrazole derivatives are known for their biological importance and have been the subject of various studies due to their potential pharmacological activities. Furan derivatives are also significant in medicinal chemistry, often contributing to the structural diversity of drug-like molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used as starting materials . Similarly, furan derivatives can be synthesized from furan carboxylic acids, which can undergo further reactions to yield various functionalized compounds, such as oxadiazoles and triazoles . The synthesis of the specific compound , however, is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, providing insights into the spatial arrangement of the molecule . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole and furan derivatives can undergo various chemical reactions. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate leads to the production of nitro derivatives, which can be used in further chemical transformations such as the Hofmann rearrangement . The reactivity of these compounds is influenced by their functional groups and the electronic properties of the pyrazole and furan rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and furan derivatives, such as their optical properties, can be influenced by the substituents on the rings. For instance, the absorption and emission spectra of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives vary depending on the substituents, which can affect their potential applications in materials science or as fluorescent probes . The solubility, stability, and reactivity of these compounds are also important parameters that determine their suitability for various applications.

科学研究应用

Synthesis and Chemical Properties

The compound 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is involved in various chemical synthesis processes and studies of its properties and reactions. For instance, it is used in the synthesis of novel methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates via decyclization reactions, with their analgesic activity being explored through intraperitoneal injection in mice, demonstrating the compound's role in producing potentially bioactive molecules (Igidov et al., 2022). The furan ring containing organic ligands derived from similar compounds shows chelating properties with transition metals, suggesting applications in coordination chemistry and potentially in developing new materials or catalysts (Patel, 2020).

Catalytic and Biological Applications

The compound's derivatives have been investigated for their catalytic synthesis and antioxidant properties, indicating their potential as antioxidant agents. This includes the study of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, which show promising results in in vitro antioxidant activity (Prabakaran et al., 2021). Additionally, the structural and spectral investigations of related pyrazole-4-carboxylic acid derivatives help in understanding the molecular basis of their biological importance, further suggesting their utility in medicinal chemistry and drug design (Viveka et al., 2016).

Antimicrobial and Synthetic Utility

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such molecules in developing new therapeutic agents. This includes the synthesis of functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties with promising in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019). These studies highlight the compound's role in the discovery and development of novel antimicrobial agents.

Regioselective Synthesis and Heterocyclic Compounds

The compound also serves as a precursor in regioselective syntheses of novel heterocyclic compounds, including polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. Such methodologies offer efficient routes to diverse heterocyclic structures with potential biological activities, demonstrating the compound's versatility in organic synthesis (Quiroga et al., 2007).

属性

IUPAC Name |

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-4-11-12(5-7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDIQFVWZLMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)